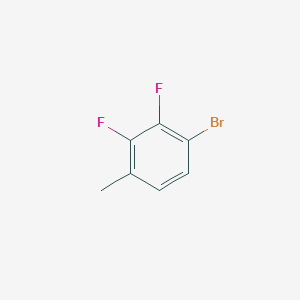

4-Bromo-2,3-difluoro-toluene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2,3-difluoro-toluene (4-Br-2,3-DFT) is an organobromine compound with a unique structure and a wide range of applications in various scientific fields. It is a versatile building block for organic synthesis and is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used in the synthesis of organic materials, such as polymers, dyes, and catalysts. This compound has received increased attention due to its potential applications in biochemistry and physiology, and its use in laboratory experiments.

科学的研究の応用

Photocatalytic Reactions

A study by Zeng et al. (2022) introduced the use of 2-bromo-3,3,3-trifluoropropene (BTP) as a coupling partner in photocatalytic defluorinative reactions with N-aryl amino acids. This process effectively generates gem-difluoro vinyl radicals, leading to the assembly of various 4-(difluoromethylidene)-tetrahydroquinolines through a relay photocatalytic mechanism utilizing a single photocatalyst (Zeng et al., 2022).

Bromination Techniques

Kulangiappar et al. (2014) demonstrated the electrochemical bromination of 4-methoxy toluene, yielding brominated products through a two-phase electrolysis process. This method highlights the potential for selective bromination in organic synthesis, providing insights into the orientation of bromine atom attachment in alkyl aromatic compounds (Kulangiappar et al., 2014).

Synthesis of γ-Butyrolactones

Reddy et al. (2012) reported an efficient method for converting 4-bromo-3-yn-1-ols to γ-butyrolactones via AuCl(3)-catalyzed electrophilic cyclization. This process showcases the utility of halogenated compounds in the synthesis of valuable organic structures with potential applications in various chemical industries (Reddy et al., 2012).

Absorption Spectra Studies

Dwivedi and Sharma (1974) investigated the absorption spectra of fluorobromo toluenes, including compounds similar to 4-Bromo-2,3-difluoro-toluene. Their research provides valuable data on electronic transitions and can aid in understanding the photophysical properties of such halogenated aromatic compounds (Dwivedi & Sharma, 1974).

Catalytic Applications and Reactions

The application of gallium(III) trifluoromethanesulfonate in Friedel-Crafts alkylation and acylation reactions, as described by Prakash et al. (2003), demonstrates the catalyst's effectiveness in promoting reactions involving aromatic compounds, such as toluene derivatives. This highlights the potential for using this compound in catalyzed synthesis processes (Prakash et al., 2003).

作用機序

Target of Action

Brominated and fluorinated aromatic compounds like “1-Bromo-2,3-difluoro-4-methylbenzene” often participate in reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring. These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

The mode of action of such compounds typically involves interactions with the aromatic ring and the substituents attached to it. For instance, the bromine atom can be involved in electrophilic aromatic substitution reactions . The presence of fluorine atoms can also influence the reactivity of the compound due to their high electronegativity.

Biochemical Pathways

For example, they can be involved in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

特性

IUPAC Name |

1-bromo-2,3-difluoro-4-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQOAPHVNRUBOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-furamide](/img/structure/B2638245.png)

![[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2638251.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2638254.png)

![5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2638256.png)

![(2-Chloro-6-methylpyridin-3-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B2638258.png)

![6-bromo-N-methyl-N-propylimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B2638259.png)

![2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2638263.png)